2-Chloro-N-(2,3-dihydroxypropyl)acetamide
Description
2-Chloro-N-(2,3-dihydroxypropyl)acetamide (CAS: 71064-34-1) is a chloroacetamide derivative with the molecular formula C₅H₁₀ClNO₃ and a molecular weight of 167.59 g/mol . It features a 2-chloroacetamide backbone substituted with a 2,3-dihydroxypropyl group, which introduces hydrophilic properties due to the two hydroxyl groups. The compound is reported to have a purity of ≥98% and is available in milligram to gram quantities for research purposes .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO3/c6-1-5(10)7-2-4(9)3-8/h4,8-9H,1-3H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFSYGFEOPUIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide typically involves the reaction of 2-chloroacetamide with glycerol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its functional groups:
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Chloroacetamide group :
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Susceptible to hydrolysis under acidic/basic conditions, potentially forming carboxylic acid derivatives.
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May undergo substitution reactions (e.g., elimination of Cl⁻) under nucleophilic conditions.
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Dihydroxypropyl moiety :
Antimicrobial Activity and Biological Interactions
Studies on structurally similar chloroacetamide derivatives (e.g., 2-chloro-N-(3-hydroxyphenyl)acetamide) demonstrate antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . While direct data for 2-Chloro-N-(2,3-dihydroxypropyl)acetamide is limited, its structural analogs suggest:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | 8–14 |
| Staphylococcus aureus | 8–14 |
| Escherichia coli | 8–14 |
| Pseudomonas aeruginosa | 6–12 |
The chloroacetamide group likely inhibits penicillin-binding proteins , disrupting bacterial cell wall synthesis .
Structural and Physicochemical Data
From PubChem and safety data sheets :
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Molecular formula : C₅H₁₀ClNO₃
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Molecular weight : 167.59 g/mol
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IUPAC name : 2-chloro-N-[(2S)-2,3-dihydroxypropyl]acetamide
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SMILES : C(C@@HO)NC(=O)CCl
Scientific Research Applications
2-Chloro-N-(2,3-dihydroxypropyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dihydroxypropyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dihydroxypropyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Driven Structural and Functional Differences
Chlorophenyl-Substituted Acetamides
2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
- Structure : Features a 2,3-dichlorophenyl group instead of dihydroxypropyl.
- Conformation : The N–H bond adopts a syn conformation relative to both the 2- and 3-chloro substituents on the aromatic ring, stabilizing intermolecular N–H⋯O hydrogen bonds in the crystal lattice .
- Applications : Studied for its hydrogen-bonding patterns and conformational rigidity, relevant to crystallography and materials science .
2-Chloro-N-(3-chlorophenyl)acetamide
- Structure : Substituted with a single meta-chloro group on the phenyl ring.
- Conformation : The N–H bond is anti to the 3-chloro substituent, contrasting with the syn conformation in 23DCPCA .
- Crystallography : Forms infinite chains via N–H⋯O hydrogen bonding, similar to 23DCPCA but with distinct packing due to substituent position .
Alkyl/Aryl-Substituted Acetamides
2-Chloro-N-(2,3-dimethylphenyl)acetamide (1t)
- Physical Properties : Melting point = 213°C, Rf = 0.52 (Toluene:EtOAc), IR νmax = 3393 cm⁻¹ (N–H stretch) .
- Comparison : The methyl groups reduce polarity compared to the dihydroxypropyl analog, affecting solubility and chromatographic behavior .
2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Structure : Incorporates a cyclopropyl and tetrahydronaphthalenyl group, increasing steric bulk.
- Applications : Explored in drug discovery for its ability to interact with hydrophobic binding pockets in enzymes or receptors .
Hydroxyalkyl-Substituted Acetamides
2-(2-Chlorophenyl)-N-(3-hydroxypropyl)acetamide Structure: Contains a 3-hydroxypropyl group instead of 2,3-dihydroxypropyl. Molecular Weight: 227.69 g/mol, higher than the dihydroxypropyl analog due to the additional chlorophenyl group . Applications: Potential intermediate in pharmaceuticals, with hydroxyl groups enabling derivatization .
Physicochemical and Spectroscopic Comparisons
*Predicted based on analogous compounds.
Hydrogen Bonding and Crystallographic Behavior
- This compound : Expected to form intramolecular hydrogen bonds between hydroxyl groups and the acetamide carbonyl, enhancing stability in aqueous environments.
- 23DCPCA and Derivatives : Exhibit intermolecular N–H⋯O hydrogen bonds, creating layered or chain-like crystal structures . The syn or anti conformation of the N–H bond relative to substituents dictates packing efficiency.
Biological Activity
2-Chloro-N-(2,3-dihydroxypropyl)acetamide, with the CAS number 71064-34-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H10ClNO3
- Molecular Weight : 167.59 g/mol
- Solubility : Soluble in various organic solvents; specific solubility conditions must be adhered to for optimal use in research settings .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound may function through:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways and influencing cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : It shows significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 1 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound has also been tested for antifungal efficacy:
- Fungal Pathogens : It displayed inhibitory effects against Candida albicans, with MIC values indicating moderate antifungal activity .
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic properties:
- Cancer Cell Lines : Research involving various cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells. However, further studies are needed to elucidate the precise mechanisms and efficacy in vivo .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
- Mechanistic Studies :
Comparative Analysis
A comparative analysis of this compound with other similar compounds highlights its unique properties:
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Cl-C(=O)N(CH₂CHOH)₂ | Moderate | Yes |
| Compound A | R-C(=O)N(CH₂OH)₂ | High | No |
| Compound B | R-C(=O)N(CH₂CHOH)₃ | Low | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
